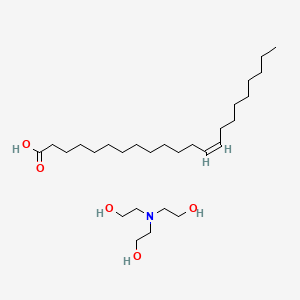
7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium formate is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium formate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phenoxazin-5-ium core: This can be achieved through a series of condensation reactions involving appropriate aromatic amines and aldehydes.
Introduction of the cyanoethyl and ethylamino groups: These groups are introduced through nucleophilic substitution reactions, where the cyanoethyl and ethylamino groups replace leaving groups on the phenoxazin-5-ium core.
Formate formation: The final step involves the reaction of the intermediate compound with formic acid to yield the formate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl or ethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxazin-5-ium derivatives depending on the nucleophile used.
科学研究应用
7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium formate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium formate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It can also interact with proteins, affecting their function and leading to cellular effects such as apoptosis or inhibition of cell proliferation.
相似化合物的比较
Similar Compounds
Phenoxazine derivatives: Compounds with similar core structures but different substituents.
Amino-substituted phenoxazines: Compounds with amino groups at different positions on the phenoxazine core.
Uniqueness
The unique combination of cyanoethyl, ethylamino, and methyl groups on the phenoxazin-5-ium core gives 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium formate distinct chemical and biological properties
属性
CAS 编号 |
97952-45-9 |
|---|---|
分子式 |
C21H25N4O.CHO2 C22H26N4O3 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
[7-[2-cyanoethyl(ethyl)amino]-2-methylphenoxazin-3-ylidene]-ethyl-methylazanium;formate |
InChI |
InChI=1S/C21H25N4O.CH2O2/c1-5-24(4)19-14-21-18(12-15(19)3)23-17-9-8-16(13-20(17)26-21)25(6-2)11-7-10-22;2-1-3/h8-9,12-14H,5-7,11H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |
InChI 键 |
ACJLWHXJMCBSPX-UHFFFAOYSA-M |
规范 SMILES |
CCN(CCC#N)C1=CC2=C(C=C1)N=C3C=C(C(=[N+](C)CC)C=C3O2)C.C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



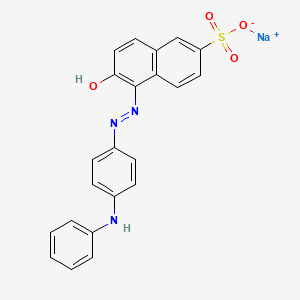
![N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12690213.png)


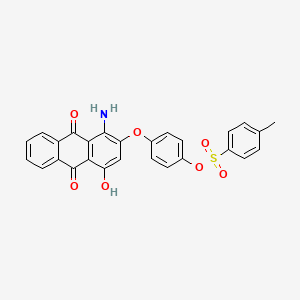
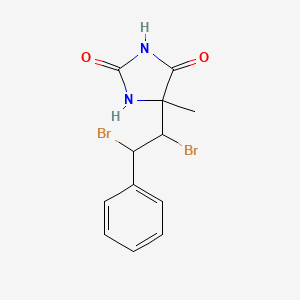
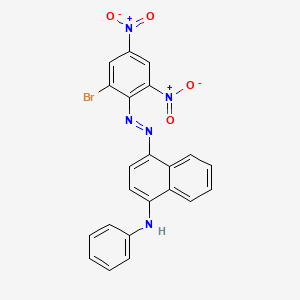


![calcium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B12690252.png)


